molecular formula C16H10Cl2N2 B3027691 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine CAS No. 1354749-13-5

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine

Cat. No.: B3027691
CAS No.: 1354749-13-5
M. Wt: 301.2 g/mol
InChI Key: AMIWORWNWXAMJA-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of two chlorine atoms and two phenyl groups attached to the pyrimidine ring, making it a versatile molecule in various chemical and biological applications.

Mechanism of Action

Target of Action

Similar compounds have been reported to target cyclin-dependent kinase 2 (cdk2) in cancer treatment .

Mode of Action

Related compounds have been shown to inhibit cdk2, a protein kinase involved in regulating the cell cycle . By inhibiting CDK2, these compounds can halt cell division, which is particularly useful in the treatment of rapidly dividing cancer cells.

Biochemical Pathways

Compounds with similar structures have been shown to affect the cell cycle by inhibiting cdk2 . This inhibition can lead to cell cycle arrest and apoptosis, or programmed cell death.

Pharmacokinetics

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine have been studied to evaluate its pharmacological potential . These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Similar compounds have been shown to exhibit cytotoxic activities against various cell lines . This suggests that this compound may also have potential anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The phenyl groups can undergo oxidation to form quinones or reduction to form cyclohexyl derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 50°C to 100°C.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include cyclohexyl derivatives and other reduced forms.

Scientific Research Applications

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4-bromophenyl)-2-phenylpyrimidine
  • 4-Chloro-6-(4-methylphenyl)-2-phenylpyrimidine
  • 4-Chloro-6-(4-nitrophenyl)-2-phenylpyrimidine

Uniqueness

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine is unique due to the presence of two chlorine atoms and two phenyl groups, which confer specific chemical and biological properties. The chlorine atoms enhance the compound’s reactivity in substitution reactions, while the phenyl groups contribute to its stability and potential biological activity. This combination of features makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-6-(4-chlorophenyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2/c17-13-8-6-11(7-9-13)14-10-15(18)20-16(19-14)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIWORWNWXAMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354749-13-5
Record name 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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